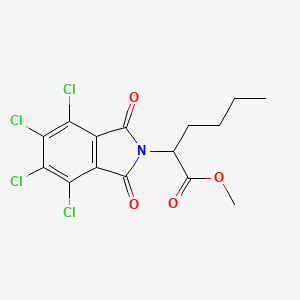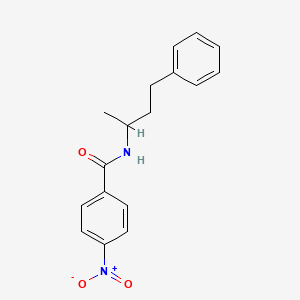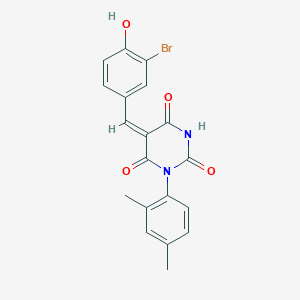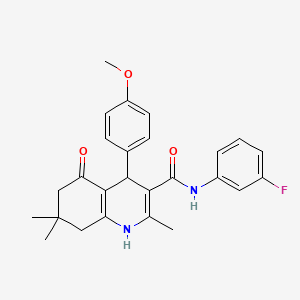![molecular formula C19H17ClO3 B3941889 7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B3941889.png)
7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one
Vue d'ensemble
Description
7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one, also known as Clotrimazole, is an antifungal medication that is used to treat various fungal infections. It belongs to the class of drugs known as azoles, which work by inhibiting the growth of fungi. Clotrimazole is available in various forms such as creams, lotions, and powders, and is used to treat infections of the skin, nails, and vagina.
Mécanisme D'action
7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. This leads to the disruption of the fungal cell membrane, resulting in the death of the fungus.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. It has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available and is relatively inexpensive. It is also easy to use and has a well-established mechanism of action. However, one limitation is that it may not be effective against all types of fungi, and its effectiveness may vary depending on the dose and duration of treatment.
Orientations Futures
There are several future directions for the research on 7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one. One area of interest is its potential use in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells and has been investigated for its potential use in the treatment of various types of cancer, including breast cancer and prostate cancer.
Another area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been found to have neuroprotective properties and has been investigated for its potential use in the treatment of Alzheimer's disease.
In conclusion, this compound is an antifungal medication that has been extensively studied for its antifungal properties. It has also been investigated for its potential use in the treatment of other diseases such as cancer and Alzheimer's disease. While it has several advantages for lab experiments, it may not be effective against all types of fungi, and its effectiveness may vary depending on the dose and duration of treatment. There are several future directions for research on this compound, including its potential use in the treatment of cancer and Alzheimer's disease.
Applications De Recherche Scientifique
7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been extensively studied for its antifungal properties and has been found to be effective against various fungal infections. It has also been investigated for its potential use in the treatment of other diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-4-ethyl-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-3-13-10-18(21)23-19-12(2)17(9-8-15(13)19)22-11-14-6-4-5-7-16(14)20/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTSZPHBQAUDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3941810.png)
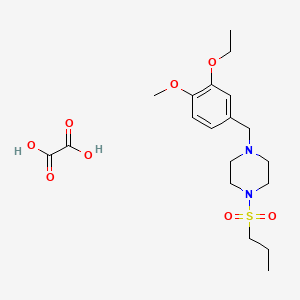
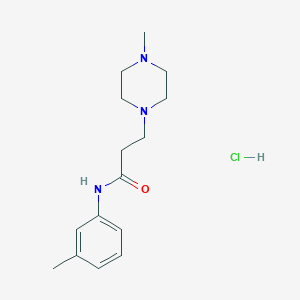
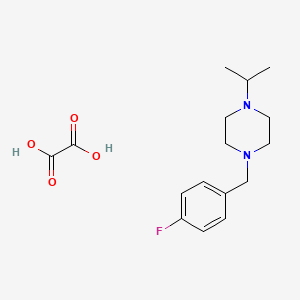
![N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941830.png)
![N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B3941836.png)
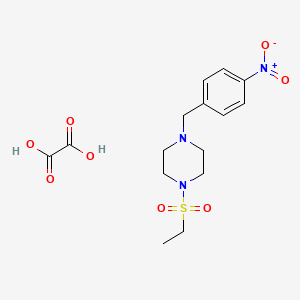
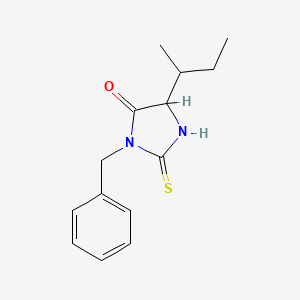
![1-[1-(4-butylphenyl)-1H-pyrazol-4-yl]-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B3941874.png)

